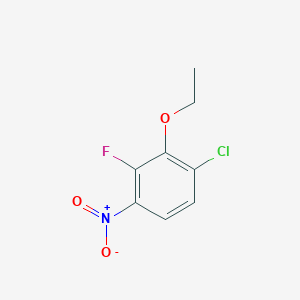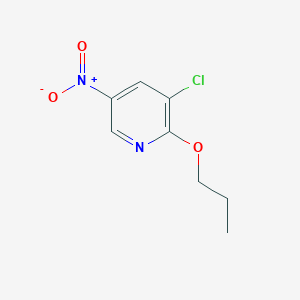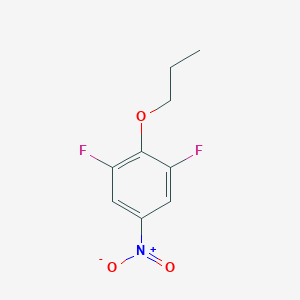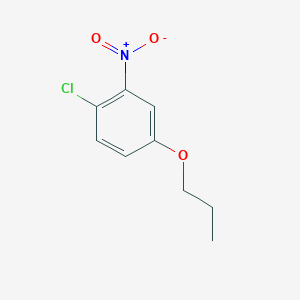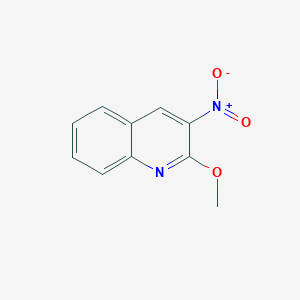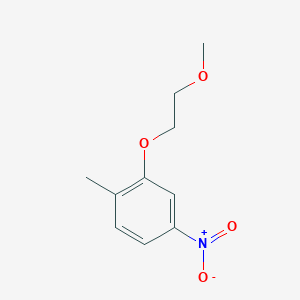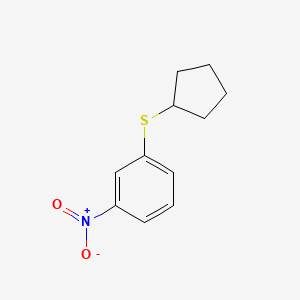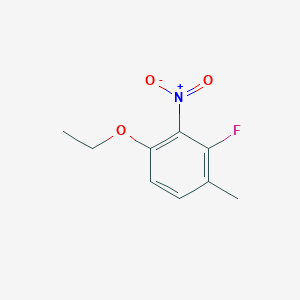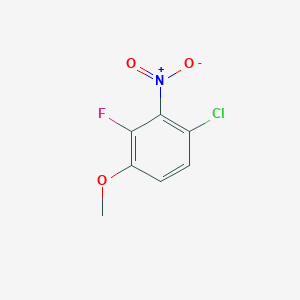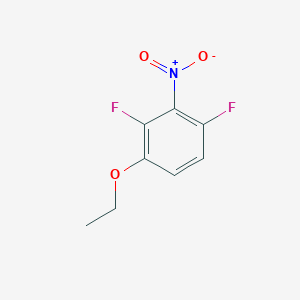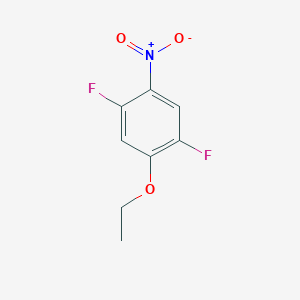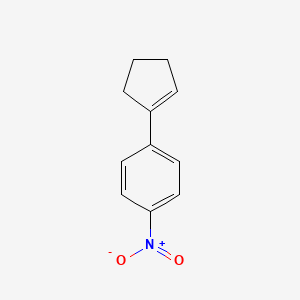
1-(4-Nitrophenyl)cyclopentene
Übersicht
Beschreibung
1-(4-Nitrophenyl)cyclopentene is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Nitrophenyl)cyclopentene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Nitrophenyl)cyclopentene including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of cyclic amides: Anne Beauchard et al. (2009) described the synthesis of 2-(4-carboxybutenyl)- and 2-(4-carboxybutynyl)-cyclopentene-1-carboxamides, which mimic the phosphoSer–Pro dipeptide motif, a recognition sequence for the prolyl cis–trans isomerase Pin1. This involves attaching side chains to cyclopentene-1-carboxylate esters, with a focus on the attachment of a Ph-NH(4-nitrophenyl) unit to the cyclopentene-1-carbonyl (Beauchard, Phillips, Lloyd, & Threadgill, 2009).
Crystal and molecular structure study: A. N. Chekhlov (1996) investigated the crystal and molecular structure of a compound containing a cyclopentene ring, providing insights into the structural aspects of such molecules (Chekhlov, 1996).
β-cyclodextrin reactions: Breslow, Trainor, & Ueno (1983) examined the reaction of a p-nitrophenyl ester with β-cyclodextrin, highlighting the differences in reaction rates and selectivity for various substrates, including those involving cyclopentene derivatives (Breslow, Trainor, & Ueno, 1983).
Copper(II) complexes: Boiocchi et al. (2015) studied nitrophenyl-cyclam derivatives, including a 1-(4-nitrophenyl) variant, in copper(II) complexation, revealing scorpionate coordination of the nitro group and kinetic aspects of configurational rearrangements (Boiocchi et al., 2015).
High-temperature carboxidation: Starokon et al. (2007) demonstrated the noncatalytic oxidation of cyclopentene with nitrous oxide, a process relevant in organic synthesis and chemical engineering (Starokon, Shubnikov, Dubkov, Kharitonov, & Panov, 2007).
Synthesis of dihydropyrroles and pyrroles: Wurz & Charette (2005) developed a method for the regiospecific synthesis of 4-nitro- and 4-cyano-dihydropyrroles from cyclopropanes, which are relevant in the context of organic synthesis (Wurz & Charette, 2005).
Photoconductive squaraines: Law & Bailey (1993) described a novel approach to symmetrical and unsymmetrical photoconductive squaraines, starting from precursors including p-nitrophenyl ketene, which is relevant in material science (Law & Bailey, 1993).
Antiproliferative activity study: Tanış, Çankaya, & Yalçın (2019) synthesized and characterized N-(4-nitrophenyl)acrylamide, investigating its antiproliferative activity on cancer cells, demonstrating its potential in biomedical research (Tanış, Çankaya, & Yalçın, 2019).
Eigenschaften
IUPAC Name |
1-(cyclopenten-1-yl)-4-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c13-12(14)11-7-5-10(6-8-11)9-3-1-2-4-9/h3,5-8H,1-2,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXYHRLKAWSAFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitrophenyl)cyclopentene | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

